4-(1,3-benzothiazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex heterocyclic compound that incorporates benzothiazole, oxadiazole, and pyrrole moieties
Preparation Methods
The synthesis of 4-(1,3-benzothiazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form the benzothiazole core . The oxadiazole moiety can be introduced via cyclization reactions involving hydrazides and carboxylic acids . The final step typically involves the formation of the pyrrole ring through a cyclization reaction with suitable precursors .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and oxadiazole moieties.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects . The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar compounds include other benzothiazole and oxadiazole derivatives, such as:
5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole: This compound is known for its inhibitory activity against transforming growth factor-β (TGF-β) type I receptor.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties.
The uniqueness of 4-(1,3-benzothiazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of benzothiazole, oxadiazole, and pyrrole moieties, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C16H15N5O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C16H15N5O2S/c1-9-18-13(23-20-9)6-7-21-8-11(22)14(15(21)17)16-19-10-4-2-3-5-12(10)24-16/h2-5,17,22H,6-8H2,1H3 |
InChI Key |
JOFBWTZBCSLSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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